2-Isopropoxy-1,3-diisopropylbenzene

説明

Structural Characterization of 2-Isopropoxy-1,3-diisopropylbenzene

Molecular Architecture and Stereochemical Considerations

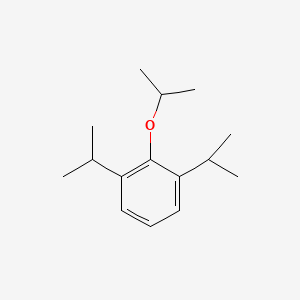

The molecular architecture of this compound is characterized by a benzene ring core substituted with three distinct isopropyl-containing functional groups. The compound features two isopropyl substituents positioned at the 1,3-positions of the benzene ring, along with an isopropoxy group (-O-CH(CH3)2) at the 2-position. This substitution pattern creates a trisubstituted benzene derivative with the systematic name 2-(1-methylethoxy)-1,3-bis(1-methylethyl)benzene. The spatial arrangement of these bulky substituents around the aromatic ring results in significant steric interactions that influence the compound's conformational preferences and physical properties.

The stereochemical considerations for this molecule primarily involve the conformational flexibility of the isopropyl groups and the isopropoxy ether linkage. Each isopropyl substituent can adopt multiple rotational conformations around the carbon-carbon bonds connecting them to the benzene ring. The isopropoxy group introduces additional conformational complexity due to the ether oxygen's ability to participate in different orientations relative to the aromatic plane. The compound's simplified molecular-input line-entry system representation is CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C, which clearly delineates the connectivity pattern and confirms the presence of three isopropyl-derived units.

The molecular geometry is further influenced by the electron-donating nature of the isopropyl groups and the electron-withdrawing characteristics of the ether oxygen. These electronic effects create subtle but measurable changes in bond lengths and angles throughout the molecule. The steric bulk of the substituents also restricts free rotation around certain bonds, leading to preferred conformational states that minimize unfavorable non-bonded interactions. Understanding these stereochemical features is crucial for predicting the compound's behavior in various chemical and analytical environments.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum reveals characteristic patterns for the aromatic and aliphatic regions that allow for unambiguous structural assignment. The aromatic protons appear in the typical downfield region, while the multiple isopropyl groups generate complex multipicity patterns in the aliphatic region due to their methyl and methine protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by providing signals for all carbon environments within the molecule. Spectroscopic analysis has identified distinct carbon signals corresponding to the aromatic carbons, the isopropyl methine carbons, and the various methyl carbons throughout the structure. The ether carbon connectivity can be distinguished from direct carbon-carbon linkages through characteristic chemical shift patterns and multiplicity analysis. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation experiments, enable complete assignment of all proton and carbon signals within the molecular framework.

The Nuclear Magnetic Resonance spectral signatures also provide valuable information about the compound's conformational behavior in solution. Variable-temperature Nuclear Magnetic Resonance studies can reveal dynamic processes such as restricted rotation around sterically hindered bonds. Integration patterns in the proton spectra confirm the expected ratio of aromatic to aliphatic protons, providing quantitative verification of the proposed molecular structure. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment in analytical applications.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals the characteristic vibrational modes of this compound through analysis of molecular bond stretching and bending frequencies. The compound exhibits distinct infrared absorption bands corresponding to carbon-hydrogen stretching modes in both aromatic and aliphatic regions. Aromatic carbon-hydrogen stretching typically appears at higher frequencies compared to aliphatic carbon-hydrogen stretching, allowing for differentiation between the benzene ring protons and the isopropyl group protons.

The carbon-oxygen stretching vibration of the ether linkage provides a characteristic infrared signature that distinguishes this compound from related structures lacking the isopropoxy functionality. This ether stretch typically appears in the fingerprint region and serves as a diagnostic feature for structural confirmation. Carbon-carbon stretching modes within the aromatic ring generate additional characteristic absorptions that reflect the substitution pattern and electronic environment of the benzene core.

Bending and deformation modes of the isopropyl groups contribute to the complexity of the infrared spectrum, particularly in the lower frequency regions. These vibrational modes are sensitive to the local molecular environment and can provide information about intermolecular interactions and conformational preferences. The overall infrared spectral pattern serves as a molecular fingerprint that enables rapid identification and differentiation from structurally similar compounds in complex mixtures.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex analytical matrices. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the intact molecular weight of the compound. Fragmentation typically proceeds through loss of isopropyl groups and ether cleavage, generating diagnostic fragment ions that reflect the compound's structural features.

Common fragmentation pathways include the loss of isopropyl radicals (mass 43) from both the directly attached isopropyl substituents and the isopropoxy group. These losses can occur sequentially, generating a series of fragment ions that decrease in mass by 43 units. The ether bond represents a particularly labile site under mass spectrometric conditions, often leading to preferential cleavage and formation of characteristic fragment ions. Advanced mass spectrometric techniques, including tandem mass spectrometry approaches, enable detailed fragmentation pathway elucidation and structural confirmation.

The fragmentation patterns also provide information about the relative stability of different molecular regions under ionization conditions. The aromatic ring typically remains intact during initial fragmentation events, serving as a stable core around which other structural elements are lost. Collision-induced dissociation experiments can generate comprehensive fragmentation spectra that serve as reference standards for compound identification in pharmaceutical and analytical applications. These mass spectrometric signatures are particularly valuable for distinguishing this compound from closely related structural analogs.

Computational Chemistry Approaches

Density Functional Theory Optimization

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. These computational approaches enable prediction of bond lengths, bond angles, and dihedral angles throughout the molecule with high accuracy. The optimization process identifies the lowest energy conformational state while accounting for steric interactions between the bulky isopropyl substituents and electronic effects arising from the ether functionality.

Computational optimization reveals the preferred orientations of the isopropyl groups relative to the aromatic plane and identifies conformational minima that correspond to experimentally observable molecular arrangements. The calculations also predict the degree of planarity deviation in the aromatic ring system due to steric crowding from the multiple substituents. Energy barriers for conformational interconversion can be calculated to understand the dynamic behavior of the molecule under different temperature conditions.

The Density Functional Theory approach enables prediction of various molecular properties including dipole moments, polarizabilities, and vibrational frequencies that can be compared with experimental observations. These calculations also provide insights into the electronic distribution within the molecule, identifying regions of electron density accumulation and depletion that influence chemical reactivity and intermolecular interactions. The computational results serve as valuable complements to experimental structural characterization data.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of this compound provides detailed information about the electronic structure and bonding characteristics of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions reveal important insights into the compound's electronic properties and potential reactivity patterns. The aromatic π-system interactions with the substituent groups can be visualized through molecular orbital contour plots and electron density maps.

Electron density mapping techniques enable visualization of bonding and non-bonding electron distributions throughout the molecular framework. These maps reveal regions of high and low electron density that correlate with chemical reactivity and intermolecular interaction sites. The ether oxygen lone pairs and their spatial orientation can be clearly identified through electron density analysis, providing insights into potential hydrogen bonding capabilities and coordination behaviors.

Advanced molecular orbital analysis also reveals the extent of conjugation between the aromatic ring and the various substituents, particularly any hyperconjugative interactions involving the isopropyl groups. Electrostatic potential maps generated from the calculated electron density provide three-dimensional visualization of molecular polarity and charge distribution patterns. These computational tools enable prediction of molecular recognition events, solvent interactions, and other physical properties that are relevant for analytical and pharmaceutical applications.

特性

IUPAC Name |

1,3-di(propan-2-yl)-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXUVWNNDMEOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161604 | |

| Record name | 2,6-Diisopropylphenyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141214-18-8 | |

| Record name | 2,6-Diisopropylphenyl isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141214188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylphenyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(propan-2-yl)-2-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLPHENYL ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UV06IGB16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Friedel-Crafts Alkylation

Procedure :

Acid-Catalyzed Isopropoxylation

Procedure :

-

Reactants : 1,3-DIPB, isopropanol, sulfuric acid.

-

Conditions :

-

Achieves 60–70% yield with minimal isomerization.

-

Requires neutralization and solvent extraction for product isolation.

Etherification of 1,3-Diisopropylphenol

Etherification of 1,3-diisopropylphenol with isopropyl halides or alcohols is a direct route.

Williamson Ether Synthesis

Procedure :

Mitsunobu Reaction

Procedure :

-

Reactants : 1,3-Diisopropylphenol, isopropanol, DIAD, triphenylphosphine.

-

Conditions :

-

Yields 70–85% with excellent stereochemical control.

Catalytic Isomerization and Transalkylation

Isomerization of diisopropylbenzene isomers followed by transalkylation optimizes the yield of the desired product.

Isomerization of 1,4-Diisopropylbenzene

Procedure :

Transalkylation with Cumene

Procedure :

-

Reactants : m-Diisopropylbenzene, cumene, AlCl₃.

-

Conditions :

-

Produces 1,3-DIPB, which is further functionalized to the target compound.

Oxidative Methods and Intermediate Isolation

Recent patents highlight oxidation pathways using diisopropylbenzene hydroperoxide intermediates.

Hydroperoxide Formation

Procedure :

Reduction of Hydroperoxide

Procedure :

-

Reactants : Diisopropylbenzene hydroperoxide, Na₂SO₃.

-

Conditions :

-

Yields 75–90% this compound.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | 50–65 | Low cost, simple setup | Isomer separation required |

| Williamson Ether Synthesis | 55–75 | High regioselectivity | Solvent-intensive |

| Mitsunobu Reaction | 70–85 | Excellent stereocontrol | Expensive reagents |

| Catalytic Isomerization | 80–90 | High efficiency, recyclable catalysts | High energy input |

| Oxidative-Reductive Route | 75–90 | Sustainable, high selectivity | Complex intermediate handling |

化学反応の分析

Types of Reactions: 2-Isopropoxy-1,3-diisopropylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydroperoxides or ketones.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of hydroperoxides or ketones.

Reduction: Formation of simpler hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

2-Isopropoxy-1,3-diisopropylbenzene has diverse applications in scientific research, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Material Science: It is utilized in the development of advanced materials with specific properties.

Life Sciences: The compound is used in research related to biological systems and their interactions

作用機序

The mechanism of action of 2-Isopropoxy-1,3-diisopropylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .

類似化合物との比較

- 1,2-Diisopropylbenzene

- 1,4-Diisopropylbenzene

- Propofol (2,6-diisopropylphenol)

Comparison:

- Structural Differences: While 2-Isopropoxy-1,3-diisopropylbenzene has an isopropoxy group, the similar compounds have different substituents on the benzene ring.

- Unique Properties: The presence of the isopropoxy group in this compound imparts unique chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

生物活性

2-Isopropoxy-1,3-diisopropylbenzene, a compound with the chemical formula C15H24O, has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group and two isopropyl substituents on the benzene ring. This structural configuration influences its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest a potential role in managing inflammatory conditions .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation signals . The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of the isopropoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : By inhibiting COX and LOX pathways, it reduces the synthesis of inflammatory mediators.

- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Radical scavenging | |

| Anti-inflammatory | COX/LOX inhibition | |

| Anticancer | Apoptosis induction |

Study 1: Antioxidant Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was evaluated using DPPH and ABTS assays. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Study 2: Inhibition of Inflammatory Mediators

A separate study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced paw edema and serum levels of inflammatory cytokines (TNF-alpha and IL-6), suggesting therapeutic potential in treating inflammatory diseases .

Study 3: Cancer Cell Line Analysis

In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates with enhanced expression of pro-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。